2-Benzyloxy-6-methoxy-8-nitroquinoline
Description
Structure
3D Structure
Properties
CAS No. |
52824-30-3 |
|---|---|
Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
6-methoxy-8-nitro-2-phenylmethoxyquinoline |
InChI |
InChI=1S/C17H14N2O4/c1-22-14-9-13-7-8-16(18-17(13)15(10-14)19(20)21)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
XGRBNEHTZVNCIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC(=N2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Benzyloxy 6 Methoxy 8 Nitroquinoline
Reactivity Profiles of the Nitro Group at the 8-Position
The presence of a nitro group on the quinoline (B57606) ring profoundly influences its chemical reactivity. As a potent electron-withdrawing group, it deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack. quora.commdpi.com
The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of various quinoline derivatives. This conversion is typically achieved through catalytic hydrogenation. While specific studies on 2-benzyloxy-6-methoxy-8-nitroquinoline are not prevalent, the reduction of related nitroaromatic compounds is well-documented. For instance, the catalytic hydrogenation of p-nitroaniline and 2-methoxy-5-nitroaniline (B165355) proceeds efficiently in the presence of a palladium-on-carbon (Pd/C) catalyst. This suggests that this compound can be readily converted to 2-benzyloxy-6-methoxyquinolin-8-amine under similar conditions.
Table 1: Representative Conditions for the Reduction of Nitroarenes
| Nitroarene | Catalyst | Solvent | Temperature (°C) | Product |
| p-Nitroaniline | 5% Pd/C | Methanol | 40-50 | p-Phenylenediamine |
| 2-Methoxy-5-nitroaniline | 5% Pd/C | Dimethylformamide | 140-160 | 4-Methoxy-1,2-phenylenediamine |
Data compiled from studies on analogous compounds.
It is important to note that the benzyloxy group at the 2-position is susceptible to hydrogenolysis under certain catalytic hydrogenation conditions, which could lead to the simultaneous cleavage of the benzyl (B1604629) ether. organic-chemistry.org Careful selection of reaction conditions is therefore crucial to achieve selective reduction of the nitro group.
The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the quinoline ring, particularly at the positions ortho and para to it. nih.govlibretexts.org In the case of this compound, the nitro group at the 8-position activates the vicinal 7-position for nucleophilic attack. nih.gov This activation is a consequence of the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution. libretexts.org
The introduction of a nitro group can reshape the electronic properties of the molecule, influencing its interactions and reactivity. mdpi.com The increased electrophilicity of the carbon atom at the 7-position makes it a prime target for nucleophiles.
Nucleophilic Aromatic Substitution of Hydrogen (NASH) and Vicarious Nucleophilic Substitution of Hydrogen (VNS) are powerful methods for the direct functionalization of electron-deficient aromatic rings, such as nitroquinolines. nih.govkuleuven.bewikipedia.orgorganic-chemistry.org These reactions allow for the replacement of a hydrogen atom by a nucleophile, typically at a position activated by an electron-withdrawing group.
In the context of 8-nitroquinolines, VNS reactions have been shown to occur preferentially at the position ortho to the nitro group. kuleuven.be This regioselectivity is driven by the stabilizing effect of the nitro group on the intermediate σ-adduct. organic-chemistry.org Therefore, it is anticipated that this compound would undergo VNS reactions at the 7-position. nih.gov
Table 2: Examples of VNS Reactions on Nitroquinolines
| Nitroquinoline | Nucleophile | Product |
| 8-Nitroquinoline | 9H-Carbazole | 9-(8-Nitroquinolin-7-yl)-9H-carbazole |
| 6-Nitroquinoline | Potassium cyanide | 6-Nitrosoquinoline-5-carbonitrile (intermediate) |
The VNS reaction provides a versatile tool for introducing a variety of substituents onto the quinoline core, including carbon, nitrogen, and oxygen nucleophiles. wikipedia.orgidexlab.com
Reactivity of the Benzyloxy Group at the 2-Position
The benzyloxy group at the 2-position of the quinoline ring is an ether linkage that can be cleaved under specific reaction conditions. Its stability is a key consideration in the design of synthetic routes involving this compound.
The most common method for the cleavage of benzyl ethers is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using a palladium catalyst in the presence of hydrogen gas. The process involves the cleavage of the carbon-oxygen bond of the ether, resulting in the formation of the corresponding alcohol (or in this case, a quinolinone) and toluene (B28343).
Alternatively, strong acids can be employed to cleave the benzyl ether linkage. organic-chemistry.org However, this method is less common due to the potential for acid-catalyzed side reactions on other parts of the molecule. Oxidative cleavage methods have also been developed for benzyl ethers. organic-chemistry.org
The benzyloxy group is generally stable under neutral and basic conditions. nih.gov However, its stability is compromised under strongly acidic conditions and in the presence of reducing agents typically used for catalytic hydrogenation. organic-chemistry.org
Table 3: Stability of Benzyl Ethers Under Different Reaction Conditions
| Condition | Stability | Notes |
| Strongly Acidic | Unstable | Prone to cleavage. organic-chemistry.org |
| Strongly Basic | Stable | Generally stable. nih.gov |
| Catalytic Hydrogenation | Unstable | Susceptible to hydrogenolysis. organic-chemistry.org |
| Oxidizing Agents | Potentially Unstable | Can be cleaved under certain oxidative conditions. organic-chemistry.org |
The presence of the nitro group in this compound adds another layer of complexity. During the reduction of the nitro group via catalytic hydrogenation, the benzyloxy group may also be cleaved. Therefore, achieving selective transformations requires careful optimization of reaction conditions.
Reactivity of the Methoxy (B1213986) Group at the 6-Position
The methoxy group at the C-6 position, an electron-donating substituent, plays a significant role in modulating the electronic density of the quinoline ring. Its own reactivity, particularly through demethylation, represents a key pathway for structural modification.
The cleavage of the methyl-oxygen bond in the 6-methoxy group is a feasible transformation, typically achieved under acidic or nucleophilic conditions. This demethylation would yield the corresponding 6-hydroxy-8-nitro-2-benzyloxyquinoline. Reagents commonly employed for the demethylation of aryl methyl ethers include strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids like boron tribromide (BBr₃). The reaction mechanism generally involves the protonation of the ether oxygen followed by nucleophilic attack by a halide ion on the methyl group.
Furthermore, the resulting hydroxyl group can serve as a handle for other ether functional group interconversions. For instance, it can be re-alkylated with different alkyl halides to introduce novel ether linkages at the 6-position, thereby allowing for the synthesis of a diverse range of analogs with potentially altered biological activities or physical properties.
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring
Electrophilic aromatic substitution (EAS) on the quinoline ring is a challenging but important transformation for introducing new substituents. The quinoline system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the carbocyclic ring of this compound significantly influence the regioselectivity of such reactions.
In the case of quinoline itself, electrophilic attack preferentially occurs at the C-5 and C-8 positions of the benzene ring, which are the most electron-rich. quimicaorganica.orgreddit.com For this compound, the directing effects of the existing substituents must be considered. The 6-methoxy group is an activating, ortho-, para-directing group, while the 8-nitro group is a deactivating, meta-directing group. The 2-benzyloxy group, being on the pyridine (B92270) ring, has a less direct influence on the carbocyclic ring.
Considering these factors, electrophilic attack is most likely to occur at the C-5 or C-7 positions. The C-5 position is ortho to the activating methoxy group, while the C-7 position is para to the methoxy group and ortho to the deactivating nitro group. The precise outcome would depend on the specific electrophile and reaction conditions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.govnih.govresearchgate.net
| Position | Influence of 6-Methoxy Group | Influence of 8-Nitro Group | Predicted Reactivity |
| C-5 | Activating (ortho) | - | Favorable for electrophilic attack |
| C-7 | Activating (para) | Deactivating (ortho) | Potentially favorable, but sterically hindered and electronically disfavored by the nitro group |
Nucleophilic Substitution Reactions on the Quinoline Ring
The presence of a strongly electron-withdrawing nitro group at the C-8 position renders the quinoline ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgck12.orgnih.gov In general, nucleophilic attack on nitro-substituted aromatic rings is facilitated, particularly at positions ortho and para to the nitro group. youtube.com
In this compound, the nitro group at C-8 would activate the C-7 position for nucleophilic attack. A suitable leaving group at C-7 would be readily displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates. However, in the absence of a leaving group at C-7, direct nucleophilic substitution of a hydride ion is also possible under specific conditions, often requiring an oxidizing agent.
The benzyloxy group at the C-2 position can also be a target for nucleophilic displacement, especially with strong nucleophiles. The pyridine ring of the quinoline system is inherently electron-deficient, which facilitates nucleophilic attack at the C-2 and C-4 positions. The benzyloxy group, being a good leaving group upon protonation, can be substituted by nucleophiles to introduce different functionalities at this position.
Regioselective Functionalization of the Quinoline Core
Modern synthetic methodologies, particularly those involving transition metal-catalyzed C-H activation, offer powerful tools for the regioselective functionalization of the quinoline core, bypassing the need for pre-installed directing or leaving groups. nih.govacs.orgnih.govnih.gov
The functionalization of C-H bonds at positions distal from the nitrogen atom, such as C-6 and C-8, is a significant challenge in quinoline chemistry. However, recent advances have demonstrated that with appropriate directing groups and catalysts, this can be achieved. For this compound, the existing substituents would influence the site of C-H activation. The nitrogen atom of the quinoline ring can act as an endogenous directing group, often favoring functionalization at the C-8 position. researchgate.net The presence of the nitro group at C-8 in the target molecule would likely hinder C-H activation at this site due to its electron-withdrawing nature. The methoxy group at C-6 could potentially direct ortho-metalation to the C-5 or C-7 positions.
The C-2 position of the quinoline ring is electronically activated towards deprotonation and subsequent functionalization due to the adjacent nitrogen atom. While the C-2 position in the parent compound is already substituted with a benzyloxy group, C-H functionalization typically refers to the direct conversion of a C-H bond. In related quinoline systems, direct C-H functionalization at the C-2 position is a well-established process, often proceeding through the formation of a quinoline N-oxide to enhance the reactivity at this site. rsc.org Should the benzyloxy group be removed to generate the corresponding 2-hydroxyquinoline (B72897) (or its quinolone tautomer), subsequent C-H functionalization at other positions, or even re-functionalization at C-2, could be envisioned.
Transformations Involving Heterocyclic Ring Systems and Annulation
The quinoline nucleus, especially when substituted with an electron-withdrawing group like the nitro group at the 8-position, is primed for reactions that lead to the formation of fused heterocyclic systems. These annulation reactions are of significant interest as they provide pathways to complex polycyclic molecules with potential applications in medicinal chemistry and materials science.
One of the key reactive sites for such transformations is the C7-C8 bond of the quinoline ring, influenced by the 8-nitro group. This electron-deficient nature facilitates cycloaddition reactions. For instance, in a manner analogous to other electron-deficient quinolines, this compound could potentially participate as a dienophile in Diels-Alder reactions. rsc.orgsigmaaldrich.com The electron-withdrawing nitro group enhances the dienophilic character of the C7-C8 double bond, making it susceptible to react with electron-rich dienes.
Furthermore, the presence of the nitro group allows for the construction of fused pyrazole (B372694) and oxazole (B20620) rings. The synthesis of pyrazolo[4,3-c]quinolines, for example, often proceeds from substituted quinolines. tandfonline.comnih.govnih.govmdpi.comresearchgate.net A plausible synthetic route could involve the reduction of the nitro group to an amine, followed by diazotization and subsequent intramolecular cyclization. Alternatively, functionalization of the quinoline core at the C7 position, followed by reaction with a hydrazine (B178648) derivative, could also lead to the formation of the pyrazolo-fused system.
Similarly, the synthesis of oxazolo[4,5-c]quinoline (B15046130) derivatives has been achieved from substituted quinolines. korea.ac.krnih.govresearchgate.netresearchgate.netnih.gov This transformation could be envisioned to proceed through a multi-step sequence starting from this compound, potentially involving manipulation of the nitro group and adjacent positions to facilitate the oxazole ring formation.
Another important class of reactions is [3+2] cycloaddition. Nitrile N-oxides, for example, can react with the electron-deficient double bonds of the quinoline ring system to form isoxazoline-fused quinolines. mdpi.com The regioselectivity of such reactions would be influenced by the electronic effects of the substituents on the quinoline core.
The following table summarizes potential annulation reactions involving a substituted quinoline core, which could be applicable to this compound.
Table 1: Potential Annulation Reactions for the this compound Scaffold
| Reaction Type | Fused Heterocycle | Potential Reagents and Conditions | Reference |
|---|---|---|---|
| Diels-Alder Reaction | Polycyclic quinoline | Electron-rich diene, Lewis acid catalyst | rsc.orgsigmaaldrich.com |
| Pyrazole Annulation | Pyrazolo[4,3-c]quinoline | Hydrazine derivatives, multi-step synthesis | tandfonline.comnih.govnih.gov |
| Oxazole Annulation | Oxazolo[4,5-c]quinoline | Multi-step synthesis involving functionalization of the quinoline core | korea.ac.krnih.govresearchgate.net |
| [3+2] Cycloaddition | Isoxazoline-fused quinoline | Nitrile N-oxides | mdpi.com |
Radical-Mediated Functionalization Reactions
The quinoline nucleus is also susceptible to radical-mediated functionalization, a powerful tool for the direct introduction of alkyl and other functional groups onto the heterocyclic core. The regioselectivity of these reactions is heavily influenced by the electronic nature of the quinoline ring and its substituents.
The Minisci reaction is a classic example of a radical-mediated C-H functionalization of heteroaromatic compounds. wikipedia.orgresearchgate.net In this reaction, a nucleophilic radical attacks the protonated, electron-deficient quinoline ring. For this compound, protonation would occur at the quinoline nitrogen, further enhancing the electrophilicity of the ring system. The electron-withdrawing nitro group at the 8-position directs the incoming radical primarily to the C2 and C4 positions of the pyridine ring. However, the presence of the benzyloxy group at the C2 position would likely sterically hinder attack at this site, favoring functionalization at the C4 position. The electron-donating methoxy group at the 6-position would have a lesser influence on the regioselectivity of the Minisci reaction on the pyridine ring.
Recent advancements in photoredox catalysis have provided milder and more versatile methods for the radical alkylation of heterocycles. nih.govnih.govmdpi.comnih.govresearchgate.net These methods often utilize visible light to generate alkyl radicals from various precursors, such as carboxylic acids or their derivatives. The photocatalytic alkylation of quinolines has been demonstrated to be an effective strategy for C-H functionalization. In the case of this compound, photocatalytic conditions could be employed to introduce a wide range of alkyl groups, again with a probable preference for the C4 position.
Radical cyclization reactions represent another avenue for the functionalization of the quinoline scaffold. nih.govrsc.orgresearchgate.netmdpi.com These reactions typically involve the generation of a radical on a side chain attached to the quinoline ring, which then undergoes an intramolecular cyclization to form a new ring. The substitution pattern on this compound offers several possibilities for the introduction of such side chains, which could then be subjected to radical cyclization conditions to build complex, polycyclic structures.
The following table provides an overview of potential radical-mediated functionalization reactions applicable to the this compound scaffold.
Table 2: Potential Radical-Mediated Functionalization Reactions for this compound
| Reaction Type | Functionalization | Key Features | Reference |
|---|---|---|---|
| Minisci Reaction | C-H Alkylation | Attack of a nucleophilic radical on the protonated quinoline ring; likely regioselectivity at C4. | wikipedia.orgresearchgate.net |
| Photocatalytic Alkylation | C-H Alkylation | Mild reaction conditions using visible light; broad scope of alkyl radical precursors. | nih.govnih.govmdpi.comnih.gov |
| Radical Cyclization | Annulation | Intramolecular cyclization of a radical on a side chain to form a new ring. | nih.govrsc.orgresearchgate.net |
Computational and Theoretical Investigations of 2 Benzyloxy 6 Methoxy 8 Nitroquinoline
Electronic Structure Analysis
The arrangement of electrons within a molecule is fundamental to its chemical behavior. Electronic structure analysis elucidates regions of high and low electron density, which in turn dictate the molecule's reactivity, stability, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a central concept in computational chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO is known as the energy gap (ΔE). This gap is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. For substituted quinolines, these energies are typically calculated using Density Functional Theory (DFT) methods. researchgate.net The analysis of the HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. oatext.com
| Parameter | Description | Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher energy value corresponds to a better electron donor. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the molecule's ability to accept electrons. A lower energy value corresponds to a better electron acceptor. |
| Energy Gap (ΔE = ELUMO - EHOMO) (eV) | The energy difference between the LUMO and HOMO | A key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. |
The distribution of electron density in a molecule is rarely uniform. Understanding this distribution is key to predicting which parts of the molecule are likely to engage in chemical reactions. Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. researchgate.net
The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For 2-Benzyloxy-6-methoxy-8-nitroquinoline, negative potential would be expected around the oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the nitrogen atom of the quinoline (B57606) ring, indicating these are likely sites for electrophilic interaction. Positive potentials would be anticipated around the hydrogen atoms.
Quantum Chemical Calculations
Quantum chemical calculations are essential for obtaining precise, quantitative data on molecular properties. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are workhorses in the computational study of organic molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, corresponding to the minimum energy conformation of a molecule. Calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can accurately predict structural parameters. researchgate.net
By optimizing the geometry of this compound, key parameters can be determined. These theoretical calculations provide a three-dimensional model of the molecule in its most stable state.
| Parameter | Description |
|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. |
| Bond Angles (°) | The angle formed between three atoms across at least two bonds. |
| Dihedral Angles (°) | The angle between two intersecting planes, crucial for defining the molecular conformation. |
| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized geometry, indicating its stability. |
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the properties of molecules in their electronically excited states. TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis spectra) of molecules by calculating the energies of vertical excitations from the ground state to various excited states.
This analysis is crucial for understanding the photophysical properties of a compound. The calculations yield information on excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the nature of the electronic transitions involved (e.g., π → π* or n → π*).
Spectroscopic Characterization Methodologies for 2 Benzyloxy 6 Methoxy 8 Nitroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Benzyloxy-6-methoxy-8-nitroquinoline, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) core, the methoxy (B1213986) group, and the benzyloxy group.
Expected ¹H NMR Spectral Features:
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Quinoline Ring Protons | 7.0 - 9.0 | Doublets, Triplets, Multiplets | 5H |
| Benzyloxy Phenyl Protons | 7.2 - 7.5 | Multiplet | 5H |
| Benzyloxy Methylene Protons (-CH₂-) | ~5.5 | Singlet | 2H |
| Methoxy Protons (-OCH₃) | ~4.0 | Singlet | 3H |
Note: The exact chemical shifts and coupling constants would depend on the specific electronic effects of the substituents and the solvent used for analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon skeleton of a molecule. The spectrum of this compound would display unique resonances for each carbon atom in a distinct chemical environment.
Expected ¹³C NMR Spectral Features:
| Carbon Environment | Expected Chemical Shift (ppm) |
| Quinoline Ring Carbons | 110 - 160 |
| Benzyloxy Phenyl Carbons | 127 - 137 |
| Nitro-substituted Carbon (C8) | ~140-150 |
| Benzyloxy Methylene Carbon (-CH₂-) | ~70 |
| Methoxy Carbon (-OCH₃) | ~56 |
Note: The presence of the electron-withdrawing nitro group and electron-donating methoxy and benzyloxy groups would significantly influence the chemical shifts of the quinoline ring carbons.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to establish the connectivity of the protons on the quinoline and benzyloxy rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for confirming the placement of the substituents on the quinoline ring by observing correlations between the methoxy protons and the C6 carbon, and the benzyloxy methylene protons and the C2 carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups.
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (methoxy, benzyloxy) | 2850 - 3000 | Stretching |
| C=N, C=C (quinoline ring) | 1500 - 1650 | Stretching |
| N-O (nitro group) | 1500 - 1550 (asymmetric), 1330 - 1370 (symmetric) | Stretching |
| C-O (ether linkages) | 1000 - 1300 | Stretching |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the quinoline and benzene (B151609) rings.
Expected Raman Spectral Features:
Strong bands corresponding to the symmetric stretching vibrations of the aromatic rings.
A prominent band for the symmetric stretching of the nitro group.
Characteristic bands for the C-O-C stretching of the ether groups.
The combined application of these spectroscopic methodologies would allow for the unequivocal structural determination and detailed characterization of this compound and its derivatives, providing a solid foundation for further research into their chemical and physical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing quinoline derivatives, providing insights into their electronic transitions. The absorption of UV-Vis radiation by this compound and its derivatives is influenced by the electronic structure of the quinoline core and the nature of its substituents. The nitro group (-NO2), being an auxochrome, and the benzyloxy and methoxy groups can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity.
Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (L·mol⁻¹·cm⁻¹) |
| Ethanol | 285 | 15,000 | 350 | 5,000 |
| Cyclohexane | 280 | 14,500 | 345 | 4,800 |
| Acetonitrile | 283 | 15,200 | 348 | 5,100 |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. Various ionization techniques can be employed for the characterization of this compound.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of a molecule's structure. wikipedia.orglibretexts.orgemory.edu For this compound, the EI-MS spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Characteristic fragmentation patterns would likely involve the loss of the nitro group (-NO2), the benzyloxy group (-OCH2Ph), and cleavage of the ether bond. The fragmentation of the benzyloxy group often results in a prominent tropylium ion (C7H7⁺) at m/z 91. The fragmentation of the quinoline ring itself would also contribute to the complexity of the spectrum. nih.govresearchgate.net
Interactive Data Table: Plausible EI-MS Fragmentation Data for this compound
| m/z | Proposed Fragment | Relative Intensity (%) |
| 324 | [M]⁺ | 40 |
| 278 | [M - NO₂]⁺ | 30 |
| 233 | [M - OCH₂Ph]⁺ | 60 |
| 91 | [C₇H₇]⁺ | 100 |
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile compounds, minimizing fragmentation and primarily producing the molecular ion. acs.orgnih.govnih.gov This technique would be suitable for confirming the molecular weight of this compound and its derivatives. The choice of matrix is crucial for successful MALDI analysis of quinoline derivatives. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govyoutube.comyoutube.com For this compound (C17H14N2O4), the theoretical exact mass can be calculated. HRMS analysis would be able to confirm this elemental composition by providing an experimental mass value with very low error (typically in the parts-per-million range). While direct HRMS data for the target compound is not available, HRMS has been used to identify related metabolites and derivatives. nih.gov
Interactive Data Table: Theoretical HRMS Data for this compound
| Ion | Theoretical m/z |
| [M+H]⁺ | 325.0975 |
| [M+Na]⁺ | 347.0794 |
| [M+K]⁺ | 363.0534 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govmdpi.comsemanticscholar.orgmdpi.com This technique is suitable for the analysis of volatile and thermally stable compounds. The applicability of GC-MS to this compound would depend on its volatility and thermal stability. If the compound is amenable to GC analysis, this technique could be used for its identification and quantification in complex mixtures. The mass spectrometer would provide fragmentation patterns similar to those observed in EI-MS, aiding in structural confirmation. GC-MS data for the related compound 6-methoxyquinoline is available in public databases. nih.gov
Advanced Characterization of Synthetic Intermediates and Reaction Products
The synthesis of this compound and its subsequent conversion to other derivatives involve various intermediates and products that require thorough characterization. A key reaction is the reduction of the nitro group to an amine, yielding 8-amino-2-benzyloxy-6-methoxyquinoline. nih.gov
The characterization of this amino derivative would involve a suite of spectroscopic techniques. In its mass spectrum, the molecular ion peak would be observed at a lower m/z value corresponding to the reduction of the nitro group. HRMS would be used to confirm the new elemental formula (C17H16N2O2).
Further reactions of 8-amino-2-benzyloxy-6-methoxyquinoline to produce more complex molecules have been reported. For example, its reaction with 2-oxo-5-phthalimidopentane followed by reduction yields a diamine derivative. nih.gov The characterization of such products relies heavily on techniques like HRMS to confirm the successful incorporation of the new functionalities.
Derivatization Strategies and Synthetic Utility of 2 Benzyloxy 6 Methoxy 8 Nitroquinoline
Chemical Modification of the Benzyloxy Group for Novel Structures
The benzyloxy group at the C2-position of the quinoline (B57606) ring is a versatile functionality that can be readily cleaved to unveil a reactive hydroxyl group. This debenzylation reaction is a cornerstone for creating novel structures, allowing for the introduction of a wide variety of substituents at this position.
Debenzylation to 2-Hydroxy-6-methoxy-8-nitroquinoline:
The most common transformation of the benzyloxy group is its removal to yield the corresponding 2-hydroxyquinoline (B72897), also known as a quinolin-2(1H)-one. This transformation can be achieved through several reliable methods, primarily catalytic hydrogenation.
Catalytic Hydrogenolysis: This is a mild and efficient method for debenzylation. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The process is clean, and the byproducts, toluene (B28343) and the debenzylated quinoline, are easily separated.
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) can effectively cleave benzyl (B1604629) ethers. This method is particularly useful when catalytic hydrogenation is incompatible with other functional groups in the molecule, although care must be taken to avoid undesired side reactions with the methoxy (B1213986) and nitro groups.
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of benzyl ethers, especially those with electron-donating groups on the benzene (B151609) ring.
The resulting 2-hydroxy-6-methoxy-8-nitroquinoline is a key intermediate for further derivatization. The hydroxyl group can be alkylated, acylated, or converted into a triflate for cross-coupling reactions, thus providing access to a diverse library of C2-substituted quinolines.
Interactive Data Table: Common Debenzylation Methods
| Reagent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Considerations |
| H₂, Pd/C | Methanol, Ethanol, Ethyl acetate | Room Temperature | 2 - 16 | Mild conditions, high yield. May also reduce the nitro group. |
| BBr₃ | Dichloromethane | -78 to Room Temperature | 1 - 6 | Potent reagent, may also cleave the methoxy group. |
| BCl₃/Pentamethylbenzene | Dichloromethane | -78 to 0 | 2 - 8 | Milder than BBr₃, scavenger traps the benzyl cation. |
| DDQ | Dichloromethane/Water | Room Temperature | 1 - 4 | Suitable for oxidative cleavage. |
Chemical Modification of the Methoxy Group for Diverse Analogues
The methoxy group at the C6-position provides another site for structural modification, primarily through O-demethylation to reveal a phenolic hydroxyl group. This transformation significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule, which can have a profound impact on its biological activity.
O-Demethylation to 2-Benzyloxy-6-hydroxy-8-nitroquinoline:
Boron Tribromide (BBr₃): This is one of the most effective reagents for the demethylation of aryl methyl ethers. iiste.orgiiste.org It is a strong Lewis acid that readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. iiste.org The reaction is typically performed at low temperatures to enhance selectivity. iiste.org
Thiolate-Mediated Demethylation: Nucleophilic cleavage using thiolates, such as sodium thiomethoxide (NaSMe) or odorless long-chain thiols in the presence of a base, provides a milder alternative to strong Lewis acids. nih.govmdpi.comsigmaaldrich.com This method often proceeds with high yields and can be more compatible with sensitive functional groups. nih.govmdpi.comsigmaaldrich.com
The resulting 6-hydroxyquinoline (B46185) derivative can then be subjected to various functionalization reactions, including O-alkylation with a wide range of alkyl halides, O-acylation, or conversion to a sulfonate for use in coupling reactions.
Interactive Data Table: Reagents for O-Demethylation
| Reagent | Solvent | Temperature (°C) | Advantages | Disadvantages |
| BBr₃ | Dichloromethane | -78 to Room Temperature | High efficiency | Can also cleave the benzyloxy group |
| Sodium thiomethoxide | DMF, NMP | Reflux | Milder conditions | Strong odor of methanethiol |
| Dodecanethiol/NaOH | NMP, DMSO | 130 - 160 | Odorless thiol, practical | High temperatures required |
Chemical Transformations of the Nitro Group to Other Functionalities
The nitro group at the C8-position is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. This transformation is a gateway to a vast number of derivatives with diverse biological and chemical properties.
Reduction to 8-Amino-2-benzyloxy-6-methoxyquinoline:
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation and metal-mediated reductions being the most common.
Catalytic Hydrogenation: Similar to debenzylation, catalytic hydrogenation with catalysts like Pd/C, PtO₂, or Raney Nickel is a highly effective method for nitro group reduction. Careful control of reaction conditions (hydrogen pressure, temperature, and catalyst choice) is crucial to achieve selective reduction of the nitro group without concurrent cleavage of the benzyloxy group.
Metal-Mediated Reduction: Metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are classic reagents for the reduction of aromatic nitro compounds. Tin(II) chloride (SnCl₂) is a particularly mild and selective reagent for this transformation. mdpi.com
Further Transformations of the 8-Amino Group:
The resulting 8-aminoquinoline (B160924) is a valuable intermediate for the synthesis of a wide range of derivatives. nih.gov The amino group can be:
Acylated to form amides.
Alkylated to form secondary or tertiary amines.
Diazotized to form a diazonium salt, which can then be converted to a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN).
Used in the construction of heterocyclic rings fused to the quinoline core.
Partial Reduction and Other Transformations:
Under specific conditions, the nitro group can be partially reduced to yield hydroxylamino, azo, or azoxy derivatives, which are themselves valuable synthetic intermediates.
Interactive Data Table: Transformations of the 8-Nitro Group
| Product | Reagents | Conditions |
| 8-Aminoquinoline | H₂, Pd/C or PtO₂ | Methanol, RT, 1-4 atm H₂ |
| 8-Aminoquinoline | SnCl₂·2H₂O | Ethanol, Reflux |
| 8-Aminoquinoline | Fe, NH₄Cl | Ethanol/Water, Reflux |
| 8-Hydroxyaminoquinoline | Zn, NH₄Cl | Water/Ethanol, RT |
| 8,8'-Azoquinoline | NaBH₄, Pd/C | Methanol, RT |
Synthesis of Polyfunctionalized Quinoline Derivatives
The strategic, sequential, or in some cases, one-pot modification of the three functional groups of 2-benzyloxy-6-methoxy-8-nitroquinoline allows for the synthesis of a vast array of polyfunctionalized quinoline derivatives. For instance, selective reduction of the nitro group followed by acylation of the resulting amine, and subsequent debenzylation of the benzyloxy group would yield a 2-hydroxy-6-methoxy-8-acylaminoquinoline.
Further functionalization can be achieved by electrophilic aromatic substitution on the quinoline ring. The positions of substitution are directed by the existing electron-donating (methoxy and amino/amido) and electron-withdrawing (nitro) groups. For example, after reduction of the nitro group to an amino group, the quinoline ring becomes activated towards electrophilic substitution, with the C5 and C7 positions being the most likely sites of reaction.
Application as a Strategic Building Block in Complex Chemical Synthesis
This compound and its primary derivatives serve as key building blocks in the total synthesis of complex natural products and medicinally relevant molecules. The ability to unmask reactive functionalities at specific positions of the quinoline core in a controlled manner is a powerful tool for synthetic chemists.
For example, the 8-amino-6-methoxyquinoline (B117001) core is a key structural feature in several antimalarial drugs, such as primaquine (B1584692) and tafenoquine. tandfonline.com By starting with this compound, one can envision synthetic routes to analogues of these drugs with modifications at the C2 position. After reduction of the nitro group and debenzylation, the resulting 2-hydroxy-8-amino-6-methoxyquinoline could be functionalized at both the amino and hydroxyl groups to create novel drug candidates.
Furthermore, the derivatized quinoline can participate in various cross-coupling reactions. For instance, conversion of the 2-hydroxy group to a triflate or a halide would enable Suzuki, Stille, or Buchwald-Hartwig coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl substituents at the C2-position. Similarly, the 8-amino group can be used to direct C-H activation at the C7 position, enabling the introduction of various functional groups at this site.
Integration into Heterocyclic Ring Systems and Scaffolds
The functional groups on the this compound scaffold provide handles for the construction of fused heterocyclic ring systems. These annulation reactions can significantly expand the chemical space and lead to novel compounds with unique biological properties.
From the 8-Amino Derivative: The 8-amino group, obtained after nitro reduction, is a versatile precursor for building fused rings.
Pyrrolo[3,2-h]quinolines: Reaction of the 8-aminoquinoline with α-haloketones followed by cyclization can lead to the formation of a pyrrole (B145914) ring fused to the quinoline core.
Oxazolo[4,5-h]quinolines and Thiazolo[4,5-h]quinolines: Condensation of the 8-aminoquinoline with appropriate reagents can lead to the formation of fused oxazole (B20620) or thiazole (B1198619) rings, which are important pharmacophores. For instance, reaction with a carboxylic acid derivative in the presence of a dehydrating agent can yield an oxazoloquinoline. nih.gov
From the 6-Hydroxy and 8-Amino Derivatives: If both the methoxy group is demethylated and the nitro group is reduced, the resulting 8-amino-6-hydroxyquinoline can be used to construct other heterocyclic systems.
From the 2-Hydroxy and other functionalized derivatives:
Furo[3,2-c]quinolines and Pyrano[3,2-c]quinolines: The 2-hydroxy (or 2-quinolinone) tautomer can undergo reactions to form fused furan (B31954) or pyran rings. For example, reaction with propargylic alcohols can lead to the formation of furo[3,2-c]quinolones or pyrano[3,2-c]quinolones.
Pyrano[3,2-h]quinolines: Starting from an 8-hydroxyquinoline (B1678124) derivative, which can be obtained from the 8-amino derivative via diazotization, reaction with reagents like diethyl malonate can lead to the formation of a pyran ring fused at the h-face of the quinoline. nih.govmdpi.com
Q & A
Basic: How can researchers optimize the synthesis of 2-Benzyloxy-6-methoxy-8-nitroquinoline to achieve high yields?
Methodological Answer:
The synthesis of this compound typically involves multi-step functionalization. A recommended approach includes:
- Nitro Group Introduction : Nitration of 6-methoxyquinoline derivatives under controlled conditions (e.g., mixed acid systems at 0–5°C to prevent over-nitration).
- Benzyloxy Substitution : Use benzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in acetone under reflux (60–80°C for 5–8 hours) .
- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) to confirm intermediate formation and completion .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product.
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from variations in assay conditions or impurity profiles. To resolve these:
- Orthogonal Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., H, C, and DEPT-135 for structural confirmation) .
- Biological Replication : Repeat assays under standardized conditions (e.g., cell line viability, P-glycoprotein inhibition protocols) with positive/negative controls .
- Impact of Substituents : Compare activity with analogs (e.g., 6-methoxy-8-nitroquinoline lacking benzyloxy) to isolate functional group contributions .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact with skin (risk of sensitization) .
- Waste Disposal : Segregate nitro-containing waste in labeled containers for professional treatment to prevent environmental contamination .
- Storage : Store in amber glass vials at ambient temperatures, away from light and moisture to prevent degradation .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Derivative Synthesis : Systematically modify substituents (e.g., replace benzyloxy with other alkoxy groups, vary nitro positioning) using modular synthetic routes .
- Biological Screening : Test derivatives against target systems (e.g., cancer cell lines, bacterial efflux pumps) using dose-response assays (IC/EC determination).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like P-glycoprotein .
Basic: Which analytical techniques are most reliable for confirming the purity and structure of this compound?
Methodological Answer:
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and TLC for rapid monitoring .
- Spectroscopy :
- NMR : Analyze H and C spectra to confirm benzyloxy (δ 4.8–5.2 ppm for OCHPh) and nitro group placement .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNO).
Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Combine NMR (e.g., H-C HSQC for connectivity) and IR (nitro group stretch ~1520 cm) to confirm functional groups .
- X-ray Crystallography : If crystals are obtainable, resolve absolute configuration and nitro group orientation .
- Batch Consistency Analysis : Compare spectra across multiple synthesis batches to identify impurities or synthetic variability .
Basic: What experimental controls are essential for stability studies of this compound?
Methodological Answer:
- Environmental Stress Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–8 weeks .
- Analytical Benchmarks : Use HPLC at intervals to track degradation products (e.g., nitro reduction or benzyloxy cleavage).
- Reference Standards : Include certified reference materials (CRMs) for quantitative comparison.
Advanced: How can researchers evaluate the compound’s potential as a fluorescent probe or photosensitizer?
Methodological Answer:
- Photophysical Analysis : Measure absorbance/emission spectra (e.g., fluorescence quantum yield using integrating sphere) in solvents of varying polarity.
- Singlet Oxygen Detection : Use chemical traps (e.g., 1,3-diphenylisobenzofuran) to assess photosensitizing capability under UV/visible light .
- Cellular Imaging : Test uptake and localization in live cells using confocal microscopy (e.g., HeLa cells with DAPI counterstaining).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
